n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride
CAS No.: 1220016-89-6
Cat. No.: VC2691354
Molecular Formula: C12H24Cl2N2
Molecular Weight: 267.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220016-89-6 |
|---|---|
| Molecular Formula | C12H24Cl2N2 |
| Molecular Weight | 267.24 g/mol |
| IUPAC Name | N-(piperidin-4-ylmethyl)-N-prop-2-enylprop-2-en-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C12H22N2.2ClH/c1-3-9-14(10-4-2)11-12-5-7-13-8-6-12;;/h3-4,12-13H,1-2,5-11H2;2*1H |
| Standard InChI Key | ODNSMZRAOQIUFZ-UHFFFAOYSA-N |
| SMILES | C=CCN(CC=C)CC1CCNCC1.Cl.Cl |
| Canonical SMILES | C=CCN(CC=C)CC1CCNCC1.Cl.Cl |
Introduction
Structural Characteristics and Chemical Properties
n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride is a nitrogen-containing organic compound with distinct structural features. Its molecular architecture consists of a piperidine ring with a methylene linker connecting to a tertiary amine that bears two allyl (prop-2-en-1-yl) groups. The compound exists as a dihydrochloride salt, which significantly influences its physicochemical properties, particularly its solubility and stability characteristics.
Basic Chemical Information
The chemical identity and fundamental properties of n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1220016-89-6 |
| Molecular Formula | C12H24Cl2N2 |
| Molecular Weight | 267.24 g/mol |
| IUPAC Name | N-(piperidin-4-ylmethyl)-N-prop-2-enylprop-2-en-1-amine;dihydrochloride |
| SMILES Notation | C=CCN(CC=C)CC1CCNCC1.Cl.Cl |
| Standard InChI | InChI=1S/C12H22N2.2ClH/c1-3-9-14(10-4-2)11-12-5-7-13-8-6-12;;/h3-4,12-13H,1-2,5-11H2;2*1H |
| Standard InChIKey | ODNSMZRAOQIUFZ-UHFFFAOYSA-N |
The molecular structure features multiple reactive sites including the unsaturated carbon-carbon double bonds from the allyl groups and the basic nitrogen centers, which significantly influence its chemical behavior and reactivity profile. The presence of the dihydrochloride salt form affects its solubility in various solvents, typically enhancing water solubility while reducing solubility in non-polar organic solvents.
Synthesis and Chemical Reactions
The synthesis of n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride involves specialized organic chemistry techniques and carefully controlled reaction conditions. Understanding its synthesis pathways provides insights into potential modifications and structure-activity relationships.
Synthetic Pathways
The synthesis of this compound typically proceeds through reaction of allylamine derivatives with piperidine-containing substrates under controlled conditions. This approach aims to achieve high yields while minimizing side reactions that could affect product purity.
The general synthetic route involves:
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Preparation or acquisition of a suitable 4-piperidinylmethyl intermediate
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Sequential or simultaneous N-alkylation reactions with allyl groups (typically using allyl bromide or similar reagents)
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Formation of the dihydrochloride salt, usually by treatment with hydrogen chloride in an appropriate solvent system
Each step requires optimization of reaction parameters including solvent selection, temperature control, reaction time, and purification methodology to ensure high product quality.
Chemical Reactivity
n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride exhibits chemical reactivity patterns consistent with its functional groups. The presence of multiple reactive sites enables various transformation possibilities, including:
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Addition reactions across the carbon-carbon double bonds of the allyl groups
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Nucleophilic substitution reactions at the nitrogen centers
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Acid-base reactions involving the amine functionalities
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Coordination chemistry with various metal ions through the nitrogen atoms
These reaction pathways provide versatility for chemical modifications that could potentially tune the compound's biological activity profile and physicochemical properties for specific research applications.
Biological Activity and Applications
While specific biological activity data for n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride is limited in the published literature, structural analysis and comparison with related compounds suggest potential applications in biochemical and pharmacological research.
| Hazard Type | Classification |
|---|---|
| Skin irritation | Category 2 |
| Eye irritation | Category 2A |
| Specific target organ toxicity - single exposure | Category 3, Respiratory system |
These classifications indicate potential health risks requiring appropriate precautionary measures during handling and use.
Analytical Techniques for Characterization
Proper characterization of n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride is essential for confirming its identity, assessing purity, and monitoring stability. Various analytical techniques provide complementary information about different aspects of the compound's properties.
Spectroscopic Methods
Spectroscopic techniques provide valuable structural information and are essential for confirming the identity of n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, with characteristic signals for the allyl groups (typically vinyl protons around 5-6 ppm), piperidine ring protons, and methylene linker
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Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands, including C=C stretching (approximately 1640-1680 cm⁻¹) from the allyl groups and N-H stretching from the salt form
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Mass Spectrometry: Confirms molecular weight and fragmentation pattern, with expected molecular ion peak corresponding to the free base form and characteristic fragmentation including loss of allyl groups
Chromatographic Analysis
Chromatographic techniques are essential for purity assessment and quality control:
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High-Performance Liquid Chromatography (HPLC): Provides quantitative purity assessment, typically revealing >95% purity in commercial research-grade samples
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Thin-Layer Chromatography (TLC): Offers a rapid screening method for monitoring reactions and assessing purity
These analytical techniques collectively ensure accurate identification and quality assessment of n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride for research applications.
Comparison with Related Compounds
Examining structural analogs of n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride provides valuable context for understanding its unique properties and potential applications. Several related compounds share similar structural features but differ in subtle ways that may affect their chemical and biological behavior.
Structural Analogs
Several compounds bear structural similarities to n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride:
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N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride (CAS: 1219961-11-1): Contains an ethyl linker rather than a methyl linker between the piperidine ring and the diallylamine group, which may affect conformational flexibility and binding properties
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N-Propyl-2-propen-1-amine hydrochloride (CAS: 65512-41-6): A simpler analog lacking the piperidine ring, with only a single allyl group and propyl substituent on the nitrogen atom
The structural differences among these compounds, particularly in the nature of the linker, the number of allyl groups, and the presence/absence of the piperidine ring, can significantly influence their physicochemical properties and biological activities.
Structure-Activity Considerations
When comparing n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride with its structural analogs, several structure-activity considerations emerge:
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The presence of two allyl groups in n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride potentially provides more sites for chemical modification compared to mono-allylated analogs
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The piperidine ring offers conformational rigidity and potential additional binding interactions that are absent in simpler analogs
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The dihydrochloride salt form affects solubility and stability characteristics compared to free base forms or mono-hydrochloride salts
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